Cas no 723749-05-1 ([1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-)
![[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- structure](https://www.kuujia.com/scimg/cas/723749-05-1x500.png)
[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-
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- MDL: MFCD24626793
- Inchi: 1S/C15H13N/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h3-4,6-11H,16H2,1H3
- InChI Key: QYAWOPORKRHETE-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C#CC)C=C2)=CC=CC=C1N
[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB503674-100mg |
4'-Prop-1-ynyl-biphenyl-2-ylamine; . |
723749-05-1 | 100mg |
€425.00 | 2024-08-02 | ||
abcr | AB503674-100 mg |
4'-Prop-1-ynyl-biphenyl-2-ylamine; . |
723749-05-1 | 100MG |
€425.00 | 2023-04-18 |
[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-
Compound CAS No. 723749-05-1: [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-
The compound with CAS No. 723749-05-1, known as [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-, is a significant molecule in the field of organic chemistry. This compound belongs to the class of biphenylamines, which are widely studied for their versatile applications in drug discovery, material science, and synthetic chemistry. The structure of this compound features a biphenyl system with an amino group at the 2-position of one benzene ring and a propargyl group at the 4'-position of the other ring. This unique arrangement imparts interesting electronic and steric properties to the molecule.
Recent studies have highlighted the potential of [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. The propargyl group attached to the biphenyl system serves as a valuable site for further functionalization, enabling the creation of diverse molecular architectures.
In addition to its role in drug discovery, this compound has also found applications in materials science. The biphenyl system is known for its ability to form π-conjugated networks, which are crucial for applications in organic electronics. By incorporating the propargyl group, scientists have been able to enhance the electronic properties of these materials, making them suitable for use in advanced devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
The synthesis of [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- has been optimized through various methodologies. One prominent approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for efficient construction of the biphenyl core. The introduction of the propargyl group is typically achieved through alkyne chemistry, leveraging reactions such as propargylation or Sonogashira coupling.
From a structural perspective, this compound exhibits a high degree of symmetry and rigidity due to its biphenyl backbone. This rigidity is advantageous in applications where precise control over molecular geometry is required. Furthermore, the presence of both amino and propargyl groups provides opportunities for additional functionalization, enabling researchers to tailor the molecule's properties for specific applications.
Recent advancements in computational chemistry have also shed light on the electronic properties of [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-conjugation across its biphenyl system, leading to enhanced electron delocalization. This property is particularly valuable in applications involving charge transport and energy transfer processes.
In summary, [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- (CAS No. 723749-05-1) is a versatile compound with wide-ranging applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive compounds and advanced materials.
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